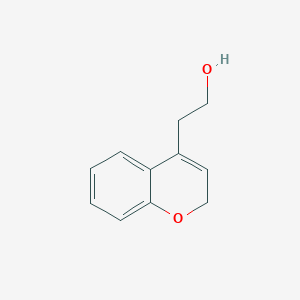

2-(2H-chromen-4-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2H-chromen-4-yl)ethan-1-ol is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is an oil-like substance .

Physical And Chemical Properties Analysis

This compound is an oil-like substance . Its molecular weight is 176.21 . More specific physical and chemical properties are not available in the retrieved documents.科学的研究の応用

Synthesis and Chemical Properties

- A novel strategy has been developed for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, showcasing a modular approach for constructing polycyclic architectures integral to many natural products (Someswarao et al., 2018).

- Research on Pd-catalyzed cascade reactions of 1,1-Dibromoolefin derivatives with Arylboronic Acids has led to the synthesis of diversely functionalized 2H-chromenes, highlighting the controlled stereoselectivity and chemoselectivity of these reactions (Song et al., 2018).

- Catalytic methodologies developed for the synthesis of 2H-chromenes emphasize their broad spectrum of biological activities and the importance of the benzopyran moiety in medicines, natural products, and materials showing unique photophysical properties (Majumdar et al., 2015).

Biological and Photophysical Applications

- The synthesis of 9H-furo[2,3-f]chromene derivatives using ZnO nanoparticles as catalysts represents a green synthetic method, indicating the potential for creating compounds with significant biological activity (Rostami-Charati et al., 2015).

- Polymer grafted layered double hydroxides have been developed as highly efficient reusable solid catalysts for the synthesis of chromene incorporated dihydroquinoline derivatives, underlining the importance of green chemistry in synthesizing biologically relevant compounds (Reddy et al., 2016).

- The versatile biological profiles of 2H/4H-chromenes, including anticancer, anticonvulsant, antimicrobial, and antidiabetic activities, are highlighted in a review, emphasizing their importance as a biologically attractive scaffold for drug development (Raj & Lee, 2020).

作用機序

Target of Action

The primary targets of 2-(2H-chromen-4-yl)ethan-1-ol are phytopathogenic fungi . The compound has been shown to exhibit significant antifungal activity against these organisms .

Mode of Action

It is known that the chromene skeleton plays a vital role in the potency of the compounds . The compound interacts with the fungi, leading to changes that inhibit their growth and proliferation .

Result of Action

The result of the action of this compound is the inhibition of growth and proliferation of phytopathogenic fungi . This leads to a decrease in the spread of these organisms, thereby protecting plants from fungal diseases .

特性

IUPAC Name |

2-(2H-chromen-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,12H,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICXPCHSVSOUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

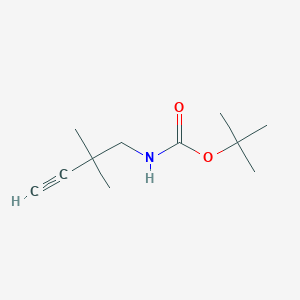

C1C=C(C2=CC=CC=C2O1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2818530.png)

![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2818542.png)

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)